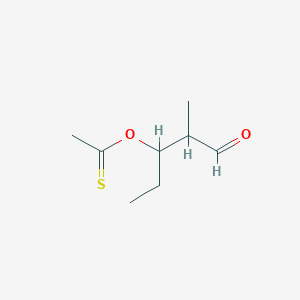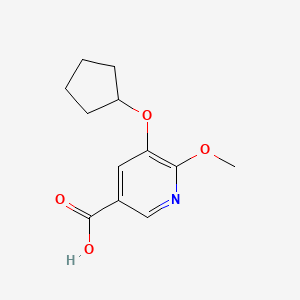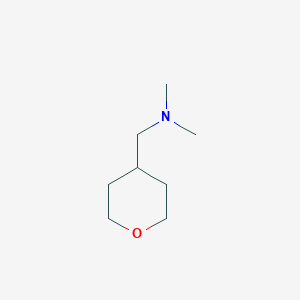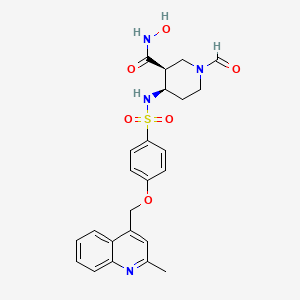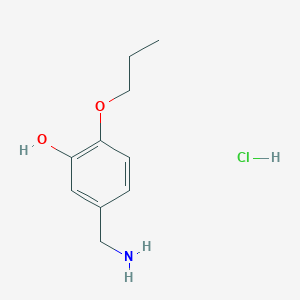
5-(Aminomethyl)-2-propoxyphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-propoxyphenol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an aminomethyl group, a propoxy group, and a phenol group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-propoxyphenol hydrochloride typically involves the reaction of 2-propoxyphenol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-2-propoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The propoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols and ethers.
Applications De Recherche Scientifique
5-(Aminomethyl)-2-propoxyphenol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-propoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminomethyl-2-propoxy-phenol hydrochloride
- 5-Aminomethyl-2-ethoxy-phenol hydrochloride
- 5-Aminomethyl-2-butoxy-phenol hydrochloride
Uniqueness
5-(Aminomethyl)-2-propoxyphenol hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H16ClNO2 |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-propoxyphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-5-13-10-4-3-8(7-11)6-9(10)12;/h3-4,6,12H,2,5,7,11H2,1H3;1H |
Clé InChI |
HWFZHHGKIIBGOB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


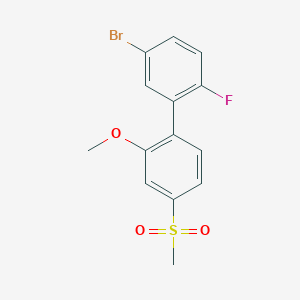


![6,7-Dihydro-alpha-(2-phenylethyl)-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8368747.png)

![7-(n-Butyl)-9,9-dimethyl-3,7-diazabicyclo[3,3,1]nonane](/img/structure/B8368763.png)
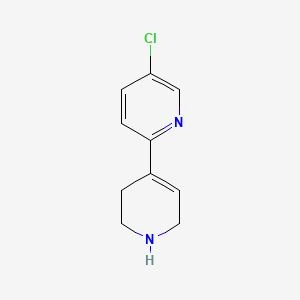
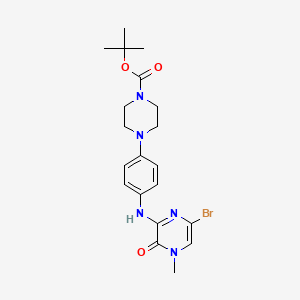
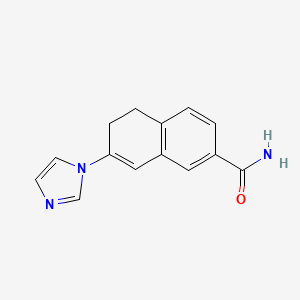
![5-(4-Nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-carboxylic acid methyl ester](/img/structure/B8368783.png)
